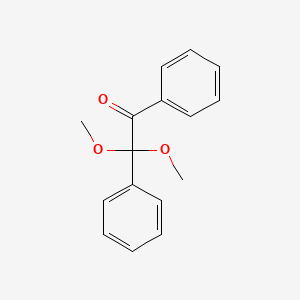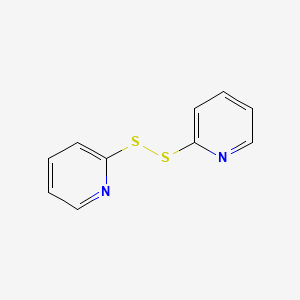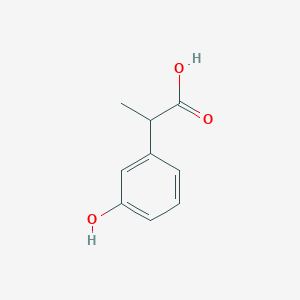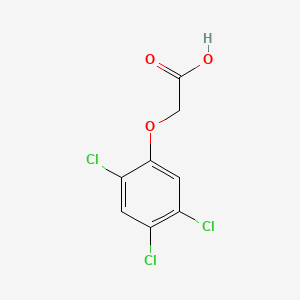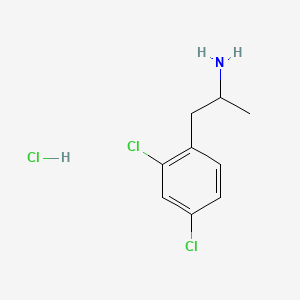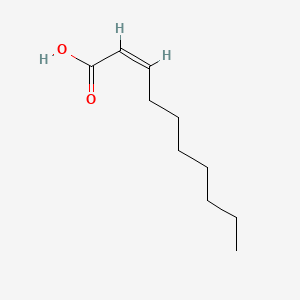
cis-2-decenoic acid,CDA
Vue d'ensemble
Description
Cis-2-decenoic acid (CDA) is an organic compound that is functionally and structurally related to the class of short-chain fatty acid signaling molecules . It is a fatty acid messenger produced by Pseudomonas aeruginosa . It possesses anti-biofilm property and converts most of the cells to a planktonic (free-swimming) phenotype .
Synthesis Analysis
The compound can be prepared from 1-iodonon-1-ene by lithium halogen exchange followed by carbonation . It is produced by Pseudomonas aeruginosa .Molecular Structure Analysis
Cis-2-decenoic acid is a cis-unsaturated fatty acid . It is structurally related to diffusible signal factor, which acts as cell-to-cell communication molecules in bacteria and fungi .Chemical Reactions Analysis
Cis-2-decenoic acid mediates dispersion of biofilms through signaling pathways, including enhanced motility, metabolic activity, virulence as well as persistence at different temperatures . A cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .Physical And Chemical Properties Analysis
Cis-2-decenoic acid is an unsaturated fatty acid. It is a colorless oil .Applications De Recherche Scientifique
Anti-biofilm Agent
CDA has been identified as a molecule that induces biofilm dispersal in various bacterial species, including human pathogens like Pseudomonas aeruginosa. This application is crucial in medical settings where biofilms can protect bacteria from antibiotics and the immune system, leading to persistent infections .
Persister Cell Reactivation
Research has shown that CDA can change the status of persister cells from a dormant to a metabolically active state in bacteria such as Pseudomonas aeruginosa and Escherichia coli, without increasing cell numbers. This could have significant implications for treating chronic infections caused by these bacteria .
Inter-Kingdom Signaling
CDA is involved in inter-kingdom signaling, modulating the behavior of fungi and potentially other organisms. This suggests a role for CDA in microbial ecology and the possibility of using it to control fungal growth .
Synergistic Effects with Antibiotics
Studies have indicated that CDA may have a synergistic effect when used with other antimicrobial agents. For example, it has been used to study its synergistic anti-spirochetal effect, which could enhance the efficacy of antibiotic treatments .
Anti-biofilm Nanoparticle Formulation
CDA has been co-entrapped in solid lipid nanoparticles along with rifampin, an antibiotic, to explore its physicochemical and anti-biofilm properties against staphylococcal biofilms. This novel formulation could lead to more effective treatments for biofilm-associated infections .
Mécanisme D'action
Target of Action
Cis-2-Decenoic Acid (CDA) is a fatty acid messenger produced by Pseudomonas aeruginosa . The primary targets of CDA are bacterial biofilms, particularly those formed by Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . Biofilms are complex communities of microorganisms that attach to surfaces and are a major cause of bacterial infections in humans .
Mode of Action
CDA interacts with its targets by inducing biofilm dispersal . It converts most of the cells in the biofilm to a planktonic (free-swimming) phenotype . This dispersion of biofilms is mediated through signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures .
Biochemical Pathways
CDA mediates the dispersion of biofilms through various signaling pathways. It enhances the motility, metabolic activity, virulence, and persistence of the bacteria at different temperatures . A protein-protein interaction network for differentially expressed genes involved in the CDA synthesis and perception has been identified, suggesting a cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .
Pharmacokinetics
It is known that cda can be co-entrapped in solid lipid nanoparticles, which suggests a potential method for its delivery .
Result of Action
The primary result of CDA’s action is the dispersion of biofilms, converting most of the cells to a planktonic phenotype . This increases the susceptibility of the bacteria towards antimicrobial agents . Furthermore, CDA has been shown to increase metabolic activity and revert persister cells to an antimicrobial-susceptible state .
Action Environment
The action of CDA can be influenced by environmental factors. For instance, the efficacy of CDA in dispersing biofilms and reverting persister cells to an antimicrobial-susceptible state can be enhanced when used in combination with antimicrobial agents . The environment within biofilms can also impact the action of CDA, as biofilms provide a protective environment for bacteria, contributing to their resistance against antimicrobial agents .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
dec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBXVVIUZANZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861880 | |
| Record name | 2-Decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a bitter odour | |
| Record name | 5&6-Decenoic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, soluble in alcohol and fixed oils | |
| Record name | 5&6-Decenoic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.916-0.945 | |
| Record name | 5&6-Decenoic acid (mixture) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
cis-2-decenoic acid,CDA | |
CAS RN |
3913-85-7, 72881-27-7 | |
| Record name | 2-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dec-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



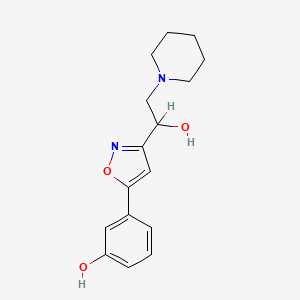
![4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide](/img/structure/B1663990.png)



